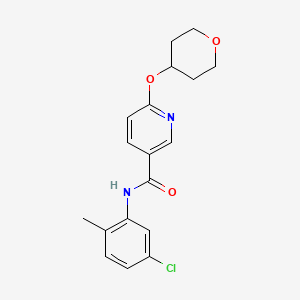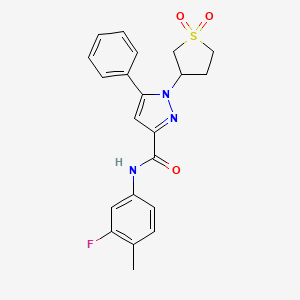![molecular formula C21H27N3O3 B2897330 1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol CAS No. 906186-70-7](/img/structure/B2897330.png)
1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzimidazole ring is aromatic and planar, while the methoxy groups could potentially introduce some steric hindrance. The dimethylamino group could participate in hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing benzimidazole ring. The propan-2-ol group could potentially be deprotonated to form a good leaving group, and the dimethylamino group could act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the polar dimethylamino and propan-2-ol groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Screening
Benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A study by Prajapat and Talesara (2016) described the synthesis of nonsymmetrical benzimidazole and pyrimidine derivatives and their subsequent screening for in-vivo anti-inflammatory activity against carrageenan-induced paw edema in albino rats, showing some compounds exhibited significant activity compared to a standard drug (Prajapat & Talesara, 2016).
Agricultural Applications
In the context of agriculture, benzimidazole derivatives like Carbendazim and Tebuconazole have been used for the prevention and control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules carrying these fungicides offer benefits such as modified release profiles, reduced environmental and human toxicity, and increased efficiency of disease prevention in plants. This approach presents a novel strategy for treating and preventing fungal diseases in agriculture (Campos et al., 2015).
Diverse Library Generation
The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This highlights the versatility of benzimidazole derivatives in creating a wide range of potentially biologically active molecules (Roman, 2013).
Anticancer Activity
Some benzimidazole-based compounds have been synthesized and evaluated for their anticancer activity. For instance, a study by Paul et al. (2015) investigated new benzimidazole Schiff base copper(II) complexes for their ability to bind DNA, induce cellular DNA lesions, and exhibit cytotoxicity against various cancer cell lines, demonstrating significant anticancer potential (Paul et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-23(2)13-16(25)14-24-18-8-6-5-7-17(18)22-21(24)12-15-9-10-19(26-3)20(11-15)27-4/h5-11,16,25H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGGQXBQRLRJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-3-(dimethylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)
![3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B2897251.png)




![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2897258.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B2897263.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)